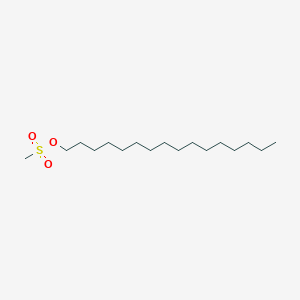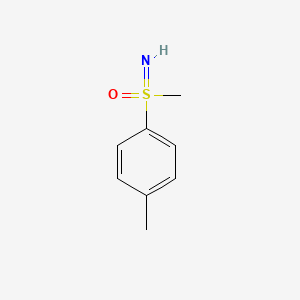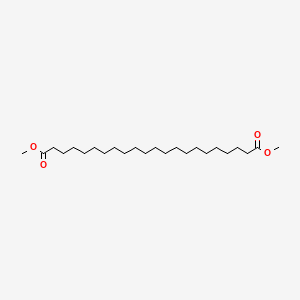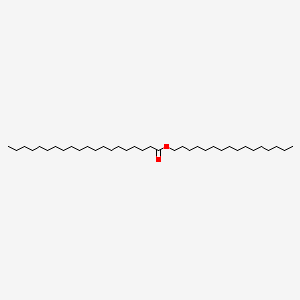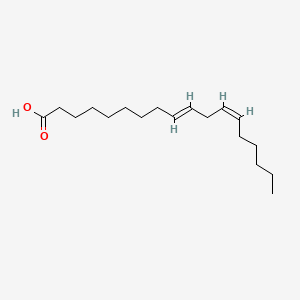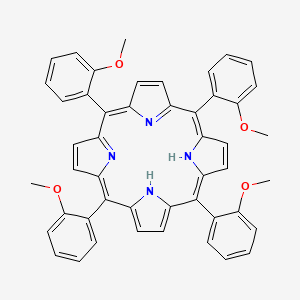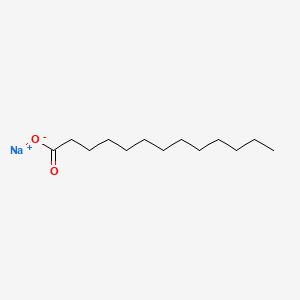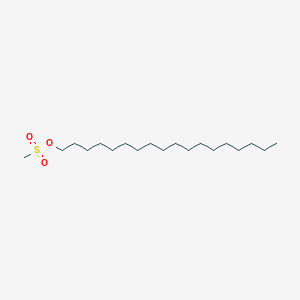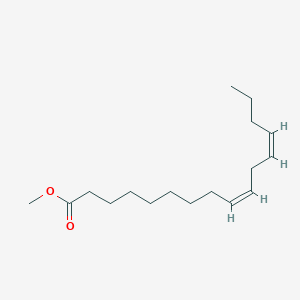
1-(4-Methylpiperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylpiperazin-1-yl)butan-1-one is an organic compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.252 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a butanone group, making it a versatile molecule in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methylpiperazin-1-yl)butan-1-one can be synthesized through the reaction of N-methylpiperazine with butyryl chloride . The reaction typically involves the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.
Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylpiperazin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazines.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylpiperazin-1-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block in polymer synthesis.
Wirkmechanismus
The mechanism of action of 1-(4-Methylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperazine ring allows for strong binding interactions, while the butanone group can participate in hydrogen bonding and other non-covalent interactions, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylpiperazin-1-yl)propan-1-one: Similar structure but with a shorter carbon chain.
1-(4-Methylpiperazin-1-yl)pentan-1-one: Similar structure but with a longer carbon chain.
1-(4-Methylpiperazin-1-yl)hexan-1-one: Similar structure but with an even longer carbon chain.
Uniqueness: 1-(4-Methylpiperazin-1-yl)butan-1-one is unique due to its balanced carbon chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its solubility and reactivity, making it a preferred choice in various applications .
Eigenschaften
CAS-Nummer |
10001-51-1 |
|---|---|
Molekularformel |
C9H18N2O |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1-(4-methylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C9H18N2O/c1-3-4-9(12)11-7-5-10(2)6-8-11/h3-8H2,1-2H3 |
InChI-Schlüssel |
KZGIXRKCQDHVIX-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C |
Kanonische SMILES |
CCCC(=O)N1CCN(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


